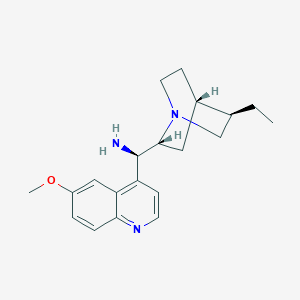![molecular formula C6H14Cl2N2 B3270224 2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 52321-26-3](/img/structure/B3270224.png)
2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Descripción general
Descripción
2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a chemical compound with the molecular formula C6H12N2 . It is also known by its IUPAC name (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride .
Synthesis Analysis
The synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane derivatives involves an epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters . These esters undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic system with two nitrogen atoms incorporated into the ring structure .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane derivatives include epimerization and lactamization . The starting material, hydroxy-L-proline, is transformed to tritosylhydroxy-L-prolinol, which is then cyclized to 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane with benzylamine .Physical and Chemical Properties Analysis
2-Methyl-2,5-diazabicyclo[2.2.1]heptane has a molecular weight of 112.17 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 159.6±8.0 °C at 760 mmHg, and a vapor pressure of 2.5±0.3 mmHg at 25°C . It also has a flash point of 64.5±9.4 °C .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride, also known as DBH, has garnered attention in the field of medicinal chemistry for its potential applications. A practical synthesis method for DBH, which is crucial in pharmaceutical research, has been developed, allowing for gram-scale access (Beinat et al., 2013). Furthermore, biaryl substituted 2,5-diazabicyclo[2.2.1]heptanes have been synthesized and evaluated for their affinity towards alpha7 neuronal nicotinic receptors (NNRs), with structure-activity relationship (SAR) studies indicating critical factors for achieving potent alpha7 NNR agonist activity (Li et al., 2010).
Antibacterial Applications
The compound has also been explored in the context of antibacterial agents. A study described the synthesis of various quinolone antibacterial agents for veterinary medicine, including danofloxacin, which employs 2,5-diazabicyclo[2.2.1]heptane derivatives (McGuirk et al., 1992). Another research focused on fluoro naphthyridines as antibacterial agents, synthesizing new chiral 7-(1-, 3-, 4-, and 6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)naphthyridine analogues with potent in vitro and in vivo antibacterial activity (Remuzon et al., 1992).
Crystallography and Chemistry
In crystallography, the molecular structure of the parent ring of 2,5-diazabicyclo[2.2.1]heptane has been characterized, providing insights into its properties and potential applications (Britvin & Rumyantsev, 2017). Additionally, a method for synthesizing substituted 2,5-diazabicyclo[2.2.1]heptanes has been proposed, which could have implications in various chemical applications (Yakovlev et al., 2000).
Antineoplastic Potential
The antineoplastic activity of 1,4-bis(2'-chloroethyl)-1,4-diazabicyclo[2.2.1]heptane dihydrogen dimaleate has been explored, demonstrating significant cancer chemotherapeutic activity against various tumor systems (Pettit et al., 1979).
Mecanismo De Acción
Mode of Action
It’s known that the compound can be used as a catalyst in certain chemical reactions . It’s also suggested that the compound might undergo an epimerization-lactamization cascade under basic conditions .
Action Environment
It’s suggested that the compound should be stored in an inert atmosphere at 2-8°c .
Propiedades
IUPAC Name |
2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKLWCPJBAELNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B3270187.png)



![2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270235.png)
![2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine](/img/structure/B3270236.png)
![2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270237.png)
![2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270241.png)
![2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270254.png)
![2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270262.png)
